molecular formula C23H18BrClN4OS B11980010 N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11980010
M. Wt: 513.8 g/mol
InChI Key: LXIQXLGJNSGCOX-LGJNPRDNSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a benzimidazole core, a bromophenyl group, and a chlorobenzyl moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves a multi-step process:

    Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core, which is achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Introduction of Chlorobenzyl Group: The next step involves the alkylation of the benzimidazole core with 4-chlorobenzyl chloride under basic conditions to introduce the chlorobenzyl group.

    Formation of Hydrazide: The resulting intermediate is then reacted with thioacetic acid to form the corresponding thioamide, which is subsequently converted to the hydrazide by reaction with hydrazine hydrate.

    Condensation with Bromobenzaldehyde: Finally, the hydrazide is condensed with 4-bromobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imine group to an amine.

    Substitution: The bromophenyl and chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.

    Pathways Involved: The compound may affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction pathways, resulting in its biological effects.

Comparison with Similar Compounds

N’-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can be compared with other similar compounds to highlight its uniqueness:

    N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide: Similar structure but with a methoxy group instead of a bromine atom.

    N’-[(E)-(2-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide: Similar structure but with a bromine atom at a different position on the phenyl ring.

    N’-[(E)-(4-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide: Contains a thiadiazole ring instead of a benzimidazole ring.

These comparisons highlight the structural variations and potential differences in biological activities and applications.

Properties

Molecular Formula

C23H18BrClN4OS

Molecular Weight

513.8 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H18BrClN4OS/c24-18-9-5-16(6-10-18)13-26-28-22(30)15-31-23-27-20-3-1-2-4-21(20)29(23)14-17-7-11-19(25)12-8-17/h1-13H,14-15H2,(H,28,30)/b26-13+

InChI Key

LXIQXLGJNSGCOX-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)Br

Origin of Product

United States

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